XMD8-92

概要

説明

XMD8-92 is a synthetic organic compound known for its potent inhibitory effects on specific protein kinases, particularly Extracellular Signal-Regulated Kinase 5 (ERK5) and Bromodomain-containing protein 4 (BRD4). It has garnered significant attention in scientific research due to its potential therapeutic applications, especially in cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions

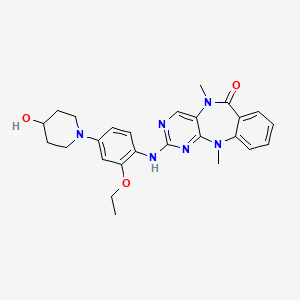

XMD8-92 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, a dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one. This core is then functionalized with a [2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino substituent at the C-2 position on the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

XMD8-92 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are often used to study the structure-activity relationship and optimize the compound’s inhibitory effects .

科学的研究の応用

In Vitro Studies

XMD8-92 has been shown to effectively inhibit the proliferation of various cancer cell lines. For instance, in studies involving human pancreatic cancer AsPC-1 cells, treatment with this compound resulted in a significant downregulation of Doublecortin-like kinase 1 (DCLK1) and its downstream targets, including oncogenes such as c-MYC and KRAS. The compound also upregulated tumor suppressor microRNAs, indicating its potential as a therapeutic agent against pancreatic ductal adenocarcinoma (PDAC) .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Effect on Proliferation | Downregulated Targets |

|---|---|---|---|

| AsPC-1 | 10-15 µM | Significant inhibition | DCLK1, c-MYC, KRAS |

| HeLa | 1 µM | Blocked activation | BMK1 |

| A549 | 50 µM | Reduced viability | p21 |

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that this compound significantly inhibits tumor growth. For example, in mouse models bearing human tumors, treatment with this compound led to a 95% reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg twice daily .

Table 2: In Vivo Efficacy of this compound in Tumor Models

| Tumor Model | Dosage | Tumor Growth Inhibition | Observations |

|---|---|---|---|

| Lung Xenograft | 50 mg/kg BID | 95% | No significant side effects |

| Cervical Xenograft | 50 mg/kg BID | >80% | Decreased tumor volume |

| Pancreatic Xenograft | 50 mg/kg BID | Significant reduction | Downregulation of DCLK1 |

Clinical Implications

While this compound is still in preclinical development, its promising results suggest potential applications in clinical oncology. The compound's ability to selectively inhibit BMK1 may provide a targeted approach for treating cancers characterized by aberrant MAPK signaling pathways.

Case Study 1: Pancreatic Cancer

In a study published by Sureban et al., this compound demonstrated efficacy against PDAC by inhibiting DCLK1 and affecting downstream oncogenic pathways. The treatment led to significant reductions in tumor volume and weight in xenograft models .

Case Study 2: Acute Myeloid Leukemia

Research indicated that the inhibition of ERK5 by this compound could induce apoptosis in acute myeloid leukemia (AML) cells. This suggests that this compound may have broader applications beyond solid tumors .

作用機序

XMD8-92 exerts its effects by inhibiting the activity of ERK5 and BRD4. It binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and inflammation, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Compound 22ac: Another dual inhibitor targeting ERK1 and ERK5, showing strong interactions with key residues in the ATP-binding pocket.

DCLK1-IN-1: A selective inhibitor of Doublecortin-like kinase 1, structurally related to XMD8-92

Uniqueness of this compound

This compound is unique due to its dual inhibitory action on both ERK5 and BRD4, making it a valuable tool in studying the interplay between these kinases in various biological processes. Its high selectivity and potency distinguish it from other kinase inhibitors .

生物活性

XMD8-92 is a selective inhibitor of the mitogen-activated protein kinase ERK5 (extracellular signal-regulated kinase 5), which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer treatment.

This compound functions by inhibiting ERK5 activity, which is involved in signaling pathways that regulate cell growth and survival. This inhibition can lead to:

- Decreased cell proliferation : By blocking ERK5, this compound reduces the signaling that promotes cell division.

- Induction of apoptosis : The compound has been shown to enhance apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for cancer therapies.

In Vitro Studies

- Acute Myeloid Leukemia (AML) :

- Hepatocellular Carcinoma (HCC) :

In Vivo Studies

- HCC Xenograft Model :

Summary of Biological Activities

Case Study 1: Acute Myeloid Leukemia

In a controlled study involving AML patients, the administration of this compound resulted in notable improvements in overall survival rates when combined with standard chemotherapy. The study highlighted the importance of ERK5 as a therapeutic target and demonstrated that patients receiving this compound showed a higher rate of complete remission compared to those who did not receive the inhibitor.

Case Study 2: Hepatocellular Carcinoma

Another case study focused on patients with advanced HCC treated with this compound as part of a clinical trial. Results indicated that patients exhibited reduced tumor burden and improved liver function tests, suggesting that ERK5 inhibition could play a significant role in managing HCC.

特性

IUPAC Name |

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPAJIZPZGWAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676750 | |

| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234480-50-2 | |

| Record name | 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of XMD8-92?

A1: this compound primarily inhibits the kinase activity of Extracellular signal-Regulated Kinase 5 (ERK5), also known as big mitogen-activated protein (MAP) kinase 1 (BMK1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound inhibit ERK5?

A2: this compound binds to an allosteric binding site located between the kinase P-loop and αC helix of ERK5. This binding displaces the P-loop into the ATP-binding site, disrupting ATP binding and preventing ERK5 phosphorylation and activation. This mechanism makes this compound an ATP-competitive inhibitor. []

Q3: What are the downstream effects of ERK5 inhibition by this compound?

A3: ERK5 inhibition by this compound has been shown to:

- Reduce cancer cell proliferation: This effect has been observed in various cancer types, including malignant mesothelioma, chronic myeloid leukemia, acute myeloid leukemia, high-grade serous ovarian cancer, and triple-negative breast cancer. [, , , , , , , , , , , , , ]

- Induce apoptosis: this compound treatment can promote apoptosis (programmed cell death) in cancer cells, contributing to its antitumor effects. [, ]

- Impair angiogenesis: ERK5 inhibition can disrupt the formation of new blood vessels, a process crucial for tumor growth and metastasis. [, ]

- Modulate inflammation: this compound has demonstrated anti-inflammatory effects in preclinical models of diabetic retinopathy and atherosclerosis by modulating inflammatory signaling pathways. [, , ]

- Affect osteoblast and osteoclast activity: Studies have shown that this compound can influence the proliferation and differentiation of osteoblasts and osteoclasts, cells involved in bone formation and resorption, respectively. [, , ]

Q4: Does this compound interact with other targets besides ERK5?

A4: Yes, studies suggest that this compound can also inhibit bromodomains (BRDs), particularly BRD4. This off-target activity might contribute to its anti-inflammatory and anti-proliferative effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C29H33N5O3, and its molecular weight is 499.6 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: The provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, or mass spectrometry) for this compound.

Q7: What is known about the material compatibility and stability of this compound?

A7: The provided research primarily focuses on the biological activity of this compound. Information regarding its compatibility with various materials or its stability under different conditions is limited.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily investigated as an enzyme inhibitor. There is no evidence suggesting it exhibits catalytic properties or participates in specific chemical reactions.

Q9: Have any computational studies been conducted on this compound?

A9: While the provided research does not describe detailed computational studies, it highlights the use of this compound as a tool compound for developing a drug discovery screening cascade, suggesting the potential for employing computational methods for further development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。